molecular formula C17H17NO3 B5711917 N-(3,5-dimethoxyphenyl)-3-phenylacrylamide

N-(3,5-dimethoxyphenyl)-3-phenylacrylamide

Cat. No. B5711917
M. Wt: 283.32 g/mol
InChI Key: FHRNBQGLDFJWMM-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethoxyphenyl)-3-phenylacrylamide, also known as DPA, is a chemical compound that has been studied extensively for its potential use as a research tool in the field of neuroscience. DPA is a derivative of the phenylacrylamide class of compounds, which are known to have a variety of biological activities.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-phenylacrylamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is known to be involved in the regulation of calcium signaling, which is important for a variety of cellular processes.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dimethoxyphenyl)-3-phenylacrylamide in lab experiments is that it is a highly specific ligand for the sigma-1 receptor, which allows for the selective modulation of this receptor. However, one limitation of using N-(3,5-dimethoxyphenyl)-3-phenylacrylamide is that it has a relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(3,5-dimethoxyphenyl)-3-phenylacrylamide. One area of research is the development of more stable analogs of N-(3,5-dimethoxyphenyl)-3-phenylacrylamide that can be used in a wider range of experiments. Another area of research is the investigation of the role of the sigma-1 receptor in various disease states, including cancer and neurodegenerative diseases. Finally, there is a need for further research on the potential therapeutic applications of N-(3,5-dimethoxyphenyl)-3-phenylacrylamide in these disease states.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-3-phenylacrylamide is a complex process that involves several steps. The initial step involves the reaction of 3,5-dimethoxybenzaldehyde with aniline to form 3,5-dimethoxybenzylideneaniline. This intermediate is then reacted with phenylacryloyl chloride to form N-(3,5-dimethoxyphenyl)-3-phenylacrylamide.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-phenylacrylamide has been used extensively in scientific research for its potential as a research tool in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including cell survival, differentiation, and proliferation.

properties

IUPAC Name

(E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-10-14(11-16(12-15)21-2)18-17(19)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRNBQGLDFJWMM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,5-dimethoxyphenyl)-3-phenylprop-2-enamide

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